(E)-2-methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propenal structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)benzaldehyde and 2-methylpropenal.
Condensation Reaction: The key step involves a condensation reaction between 2-(trifluoromethyl)benzaldehyde and 2-methylpropenal under basic conditions. This reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for mixing, heating, and purification can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-2-methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 2-methyl-3-[2-(trifluoromethyl)phenyl]propanoic acid.
Reduction: 2-methyl-3-[2-(trifluoromethyl)phenyl]propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-2-methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.
Materials Science: It can be used in the development of novel materials with specific properties, such as fluorinated polymers or coatings.
Mechanism of Action
The mechanism by which (E)-2-methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-2-methyl-3-phenylprop-2-enal: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
(E)-2-methyl-3-[2-(difluoromethyl)phenyl]prop-2-enal: Contains a difluoromethyl group instead of a trifluoromethyl group, leading to variations in reactivity and biological activity.
(E)-2-methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enone: Similar structure but with a ketone group instead of an aldehyde group, affecting its chemical behavior.
Uniqueness
The presence of the trifluoromethyl group in (E)-2-methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal imparts unique properties such as increased lipophilicity, metabolic stability, and the ability to participate in specific chemical reactions that are not possible with non-fluorinated analogs. This makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H9F3O |
---|---|
Molecular Weight |
214.18 g/mol |
IUPAC Name |
(E)-2-methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal |
InChI |
InChI=1S/C11H9F3O/c1-8(7-15)6-9-4-2-3-5-10(9)11(12,13)14/h2-7H,1H3/b8-6+ |
InChI Key |
FLVRLNFCFKXVDV-SOFGYWHQSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1C(F)(F)F)/C=O |
Canonical SMILES |
CC(=CC1=CC=CC=C1C(F)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.